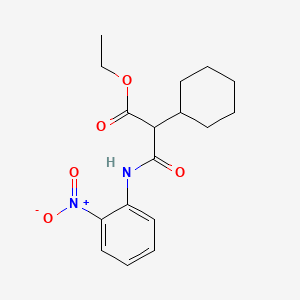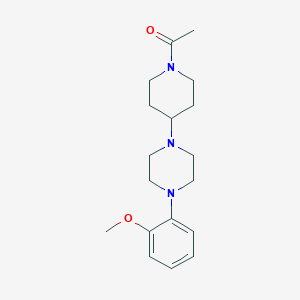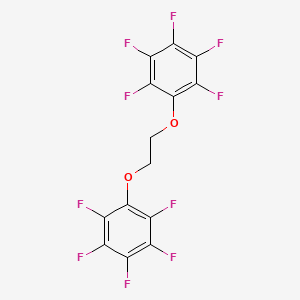![molecular formula C18H16FN3O2 B5097517 2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide](/img/structure/B5097517.png)
2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide is a complex organic compound that features a pyrazole ring substituted with fluoro and methoxy phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the fluoro and methoxy phenyl groups via substitution reactions. The final step often involves the acylation of the pyrazole derivative to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can include signal transduction, gene expression, or metabolic processes, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
What sets 2-[3-[3-(3-Fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide apart is its specific combination of fluoro and methoxy substituents on the phenyl rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-[3-(3-fluoro-4-methoxyphenyl)phenyl]pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-24-17-6-5-13(10-15(17)19)12-3-2-4-14(9-12)16-7-8-22(21-16)11-18(20)23/h2-10H,11H2,1H3,(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFQWTNVJUQWCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5097443.png)
![1-(3,4-dimethylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5097445.png)

![[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B5097470.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-ethylphenyl)butanamide](/img/structure/B5097476.png)

![ethyl 4-[4-(1,3-benzodioxol-5-ylmethylene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5097484.png)
![5-chloro-2-(ethylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B5097497.png)

![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B5097505.png)
![(5E)-3-Ethyl-2-sulfanylidene-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B5097523.png)
![N-(2-bicyclo[2.2.1]heptanyl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B5097531.png)
![N-[(3,5-dichloro-2-methoxyphenyl)-diethoxyphosphorylmethyl]-3-nitroaniline](/img/structure/B5097537.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5097546.png)
